p-Toluate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor for Complex Molecules: p-Toluate serves as a building block for synthesizing more complex organic molecules. Its reactive methyl ester group allows for further chemical transformations, making it a versatile starting material for various organic reactions [].

Pharmaceutical Research

- Drug Delivery Studies: Due to its lipophilic (fat-loving) properties, p-Toluate can be used in studies related to drug delivery. Researchers can investigate how p-Toluate interacts with cell membranes and potentially enhance the absorption or targeting of drugs.

Material Science Research

- Solvent and Plasticizer: p-Toluate finds use as a solvent in some material science research applications. It can also act as a plasticizer, which increases the flexibility of certain polymers.

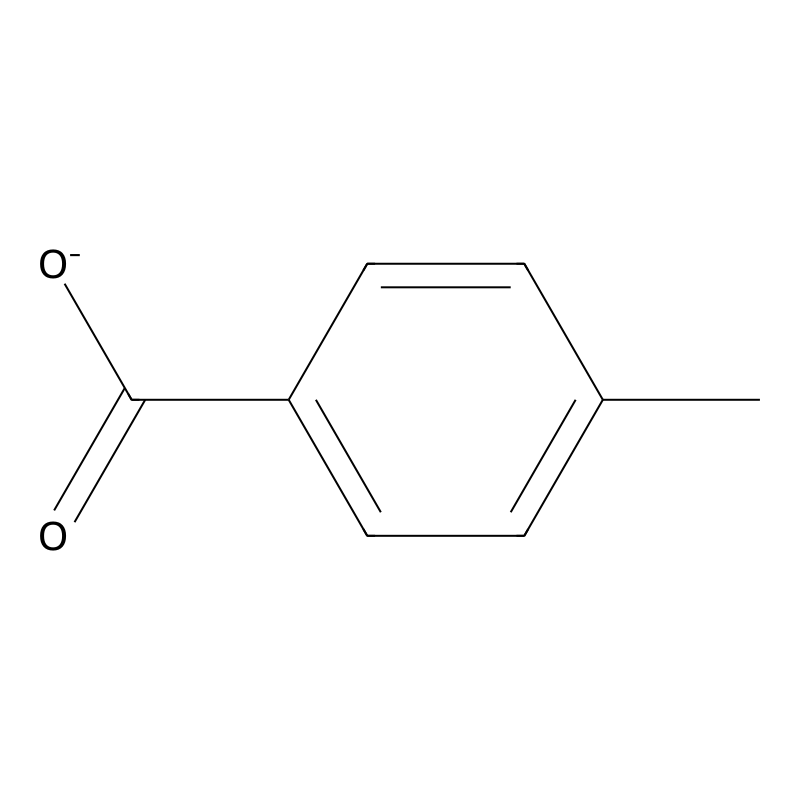

p-Toluate is an organic compound with the molecular formula C8H7O2-. It represents the conjugate base of p-toluic acid (4-methylbenzoic acid), formed through the deprotonation of the carboxylic acid group [1]. The structure consists of a benzene ring with a methyl group at the para position (position 4) and a carboxylate group (COO-) attached to the ring [5]. This arrangement gives p-toluate its characteristic structural properties and reactivity patterns [1].

The molecular weight of p-toluate is 135.14 g/mol, as calculated based on its atomic composition [1] [5]. The compound features a planar aromatic ring with the carboxylate group extending from it, creating a resonance-stabilized anion where the negative charge is delocalized between the two oxygen atoms of the carboxylate group [1]. This delocalization contributes significantly to the stability of the p-toluate ion in solution [5].

In its structural representation, p-toluate can be depicted with the methyl group and carboxylate group positioned at opposite ends of the benzene ring, maintaining the para relationship that defines its configuration [1]. The carboxylate group exhibits sp2 hybridization with trigonal planar geometry around the carbon atom, while the methyl group maintains tetrahedral geometry with sp3 hybridization [5].

Crystallographic Analysis

Crystallographic studies of p-toluate have revealed important structural details about this compound in its solid state. When examined as part of salt structures, such as pyrrolidinium p-toluate (PYT), p-toluate exhibits specific crystalline arrangements that provide insight into its molecular packing and intermolecular interactions [20].

In the crystal structure of pyrrolidinium p-toluate, the compound crystallizes in a monoclinic system with space group P21/c [20]. The unit cell parameters include a=14.66(3), b=9.00(2), c=9.44(1) Å, with β=101.3(4)° and Z=4 [20]. This crystallographic arrangement demonstrates how p-toluate ions organize themselves within the crystal lattice, particularly in relation to counter-ions [20].

The crystal structure analysis reveals that p-toluate ions are linked to pyrrolidinium ions through two distinct types of N–H...O hydrogen bonds, forming a ribbon-like structure along the twofold screw axis [20]. The shorter hydrogen bond measures approximately 2.674(5) Å (N...O distance) and is positioned nearly perpendicular to the twofold screw axis [20]. The longer hydrogen bond, measuring about 2.738(5) Å, forms an angle of approximately 20° with the axis [20].

Notably, the O...N...O angle in these hydrogen-bonded structures approaches the regular tetrahedral angle at 107.1(2)°, indicating specific geometric constraints in the crystal packing [20]. This crystallographic data provides valuable information about how p-toluate interacts with other molecules in the solid state, particularly through its carboxylate group, which serves as an effective hydrogen bond acceptor [20].

Spectroscopic Characteristics

NMR Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment and structural characteristics of p-toluate. While direct NMR data for the p-toluate anion itself is limited, the spectroscopic profile can be inferred from studies of its conjugate acid, p-toluic acid, with adjustments for the deprotonated carboxylate group [7].

The 1H NMR spectrum of p-toluic acid, recorded at 400 MHz in DMSO-d6, shows characteristic signals that would be similar in p-toluate except for the absence of the carboxylic acid proton [7]. The aromatic protons of the para-substituted benzene ring appear as two distinct doublets: one at approximately 7.84 ppm (J = 6.48 Hz, 2H) corresponding to the protons adjacent to the carboxylate group, and another at approximately 7.29 ppm (J = 7.88 Hz, 2H) representing the protons adjacent to the methyl group [7]. The methyl protons generate a singlet at approximately 2.36 ppm (3H) [7].

In the 13C NMR spectrum, recorded at 100 MHz in DMSO-d6, several characteristic signals are observed [7]. The carboxylate carbon in p-toluate would appear at a chemical shift similar to but slightly upfield from the carboxylic acid carbon in p-toluic acid, which appears at approximately 167.80 ppm [7]. The aromatic carbons generate signals at approximately 143.46, 129.80, 129.55, 128.52, and 126.75 ppm, while the methyl carbon appears at approximately 21.55 ppm [7].

These NMR characteristics provide essential information for structural confirmation and purity assessment of p-toluate in various applications and research contexts [7].

Mass Spectrometric Patterns

Mass spectrometry provides valuable information about the fragmentation pattern and molecular weight confirmation of p-toluate. Although direct mass spectrometric data for the p-toluate anion is limited, insights can be gained from the mass spectrometric analysis of related compounds such as p-toluic acid and its esters [10] [11].

The mass spectrum of p-toluic acid, which is the conjugate acid of p-toluate, shows a molecular ion peak at m/z 136, corresponding to its molecular weight [7]. For p-toluate, with a molecular weight of 135.14, the molecular ion peak would be expected at m/z 135 [1] [5]. The fragmentation pattern typically involves the loss of the carboxylate group, resulting in a prominent fragment at m/z 91, which corresponds to the tropylium ion (C7H7+), a stable carbocation derived from the toluene moiety [7] [10].

Other significant fragments in the mass spectrum would include peaks at m/z 119, corresponding to the loss of an oxygen atom from the carboxylate group, and m/z 65, resulting from further fragmentation of the tropylium ion [7]. Additional minor fragments might appear at m/z 39, 51, and 77, which are common fragments observed in the mass spectra of aromatic compounds [10].

The National Institute of Standards and Technology (NIST) has compiled mass spectral data for related compounds such as ethyl p-toluate and p-toluic acid morpholide, which show characteristic fragmentation patterns that can provide insights into the behavior of p-toluate under mass spectrometric conditions [10] [11]. These reference spectra serve as valuable resources for the identification and characterization of p-toluate and its derivatives in analytical applications [10] [11].

Infrared Absorption Properties

Infrared (IR) spectroscopy provides crucial information about the functional groups and molecular vibrations present in p-toluate. The IR spectrum of p-toluate exhibits characteristic absorption bands that correspond to its structural features, particularly the carboxylate group and the aromatic ring [13] [16].

The carboxylate group in p-toluate produces two strong characteristic absorption bands: an asymmetric stretching vibration typically observed in the region of 1550-1610 cm-1 and a symmetric stretching vibration in the region of 1300-1420 cm-1 [13]. These bands are distinct from the single strong carbonyl stretching band (around 1700 cm-1) observed in the protonated form, p-toluic acid, making IR spectroscopy a valuable tool for distinguishing between the acid and its conjugate base [13].

The aromatic ring in p-toluate contributes several characteristic bands to the IR spectrum [16]. C-H stretching vibrations of the aromatic ring typically appear around 3030-3080 cm-1, while the methyl group C-H stretching vibrations are observed at lower wavenumbers, approximately 2920-2970 cm-1 [16]. The aromatic ring breathing modes and C=C stretching vibrations generate bands in the region of 1400-1600 cm-1, often overlapping with the carboxylate asymmetric stretching band [13] [16].

Additionally, the para-substitution pattern of the benzene ring in p-toluate produces characteristic out-of-plane C-H bending vibrations around 800-840 cm-1 [16]. The correlation between infrared spectra and the structures of carboxylates has been studied extensively, providing valuable reference data for the identification and characterization of p-toluate in various contexts [13].

Physical State and Organoleptic Properties

p-Toluate, as the conjugate base of p-toluic acid, exists primarily as a salt in its isolated form, typically paired with various counter-ions such as sodium, potassium, or ammonium [4]. In its sodium salt form (sodium p-toluate), it appears as a white crystalline powder with a molecular weight of 158.13 g/mol [4].

The physical state of p-toluate salts at room temperature is generally solid, with specific melting points depending on the counter-ion [4]. For instance, while p-toluic acid has a melting point of approximately 179.6°C, its salts typically exhibit different melting behaviors due to their ionic nature [28]. The density of sodium p-toluate is comparable to that of p-toluic acid, which has a reported density of 1.23 g/cm³ at 20°C [28].

Regarding organoleptic properties, p-toluate salts generally have minimal to no odor, unlike some of its esters which can possess distinctive aromatic scents [14]. For example, methyl p-toluate (the methyl ester of p-toluic acid) is described as having a "very tenacious, powerful, sweet anisic-floral odor with some resemblance to notes in Ylang-Ylang" [14]. However, the p-toluate ion itself, being a salt, does not typically exhibit such pronounced olfactory characteristics [4].

The taste properties of p-toluate are not well-documented in scientific literature, which is consistent with the general practice of not tasting laboratory chemicals [4]. The appearance of p-toluate salts is typically described as white to off-white crystalline solids, with specific visual characteristics potentially varying based on the counter-ion and crystallization conditions [4] [28].

Acid-Base Equilibria

Conjugate Acid-Base Relationship with p-Toluic Acid

p-Toluate exists in a fundamental conjugate acid-base relationship with p-toluic acid (4-methylbenzoic acid) [1]. This relationship is governed by the principles of Brønsted-Lowry acid-base theory, where p-toluic acid acts as the proton donor (acid) and p-toluate functions as the conjugate base after deprotonation [23].

The equilibrium between p-toluic acid and p-toluate can be represented by the following chemical equation:

CH₃C₆H₄COOH ⇌ CH₃C₆H₄COO⁻ + H⁺

In this equilibrium, p-toluic acid (CH₃C₆H₄COOH) donates a proton to become p-toluate (CH₃C₆H₄COO⁻) [23]. The position of this equilibrium depends on several factors, including the pH of the solution, temperature, and the presence of other species that might interact with either the acid or its conjugate base [23] [24].

According to the principles of conjugate acid-base pairs, the strength of p-toluic acid as an acid is inversely related to the strength of p-toluate as a base [23]. This relationship is quantitatively expressed through the equation:

Ka(acid) × Kb(conjugate base) = Kw

Where Ka is the acid dissociation constant of p-toluic acid, Kb is the base dissociation constant of p-toluate, and Kw is the ion product constant of water (1.0 × 10⁻¹⁴ at 25°C) [23].

This conjugate relationship is fundamental to understanding the behavior of p-toluate in aqueous solutions and its interactions with other chemical species [24]. The relative stability of p-toluate compared to p-toluic acid in solution is pH-dependent, with p-toluate predominating at pH values above the pKa of p-toluic acid [23] [25].

pKa Values and Ionization Behavior

The acid-base behavior of p-toluate is quantitatively described by the pKa value of its conjugate acid, p-toluic acid. The reported pKa value for p-toluic acid is approximately 4.22-4.36 at 25°C [26] [28]. This value indicates that p-toluic acid is a moderately weak organic acid, slightly stronger than benzoic acid (pKa ≈ 4.2) due to the electron-donating effect of the methyl group in the para position [28].

The pKa value has significant implications for the ionization behavior of p-toluate in aqueous solutions [28]. According to the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] represents the concentration of p-toluate and [HA] represents the concentration of p-toluic acid [15].

At pH values equal to the pKa (approximately 4.3), p-toluate and p-toluic acid exist in equal concentrations [15]. At pH values below the pKa, p-toluic acid predominates, while at pH values above the pKa, p-toluate becomes the dominant species [15] [28]. Specifically, at physiological pH (approximately 7.4), p-toluate exists almost exclusively in its ionized form, with over 99.9% of the compound present as the carboxylate anion [28].

This ionization behavior has important implications for the solubility, reactivity, and transport properties of p-toluate in various environments [28]. In environmental contexts, the pKa value indicates that p-toluate will exist predominantly as an anion in most natural water systems, which typically have pH values between 6 and 8 [28]. This ionization state affects its mobility in soil and water, as well as its potential for biodegradation and environmental persistence [28].

Thermodynamic Parameters

Enthalpy and Free Energy Values

The thermodynamic properties of p-toluate, including enthalpy and free energy values, are essential for understanding its stability, reactivity, and behavior in chemical processes. While direct thermodynamic data specifically for p-toluate is limited in the scientific literature, valuable insights can be gained from studies on related compounds and general principles of carboxylate thermodynamics [17] [18] [21].

The enthalpy of formation (ΔHf) for p-toluate has not been extensively reported in direct measurements. However, studies on the thermodynamic solvation parameters for benzoic acid derivatives, including p-toluic acid, provide relevant information [21]. Research indicates that the solvation process for p-toluic acid and, by extension, its conjugate base p-toluate, exhibits positive enthalpy values, suggesting an endothermic process [21]. This endothermic nature influences the temperature dependence of solubility equilibria for p-toluate salts [21].

The Gibbs free energy of solvation (ΔGs) for p-toluic acid has been studied in various solvent systems, with values typically ranging from approximately 8 to 32 kJ/mol depending on temperature and solvent composition [21]. For p-toluate, the free energy values would be expected to differ due to its charged nature, generally resulting in more favorable (more negative) free energy of solvation in polar solvents compared to its conjugate acid [21].

The relationship between enthalpy and free energy follows the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where ΔG is the Gibbs free energy change, ΔH is the enthalpy change, T is the absolute temperature, and ΔS is the entropy change [21]. For p-toluate, the entropy contribution (TΔS) to the free energy is significant, particularly in aqueous environments where the ordering of water molecules around the charged carboxylate group plays an important role [21].

Solubility Equilibria in Various Solvents

The solubility behavior of p-toluate varies significantly across different solvent systems, reflecting the compound's ionic nature and specific molecular interactions [22] [27] [28]. As the conjugate base of p-toluic acid, p-toluate typically forms salts with various counter-ions, and the solubility properties of these salts are of particular interest [27] [28].

In aqueous systems, p-toluate salts generally exhibit moderate to high solubility, significantly higher than that of the parent acid [28]. For comparison, p-toluic acid has a reported water solubility of approximately 340 mg/L at 25°C, while its sodium salt (sodium p-toluate) demonstrates substantially higher water solubility due to its ionic character [28]. This enhanced solubility is attributed to favorable ion-dipole interactions between the carboxylate group and water molecules [28].

The solubility of p-toluate in organic solvents follows patterns typical for carboxylate salts [22] [27]. It exhibits poor solubility in non-polar solvents such as hexane and toluene due to the lack of favorable interactions with the charged carboxylate group [22]. In moderately polar solvents like acetone and ethanol, p-toluate salts show intermediate solubility, while remaining less soluble than the protonated p-toluic acid in these media [27]. This solubility behavior reflects the "like dissolves like" principle in solvent-solute interactions [22].

Temperature significantly affects the solubility equilibria of p-toluate salts [21]. As with many ionic compounds, the solubility typically increases with temperature in most solvent systems, though the magnitude of this effect varies depending on the specific solvent and counter-ion [21]. This temperature dependence is related to the endothermic nature of the dissolution process, as indicated by the positive enthalpy values discussed earlier [21].